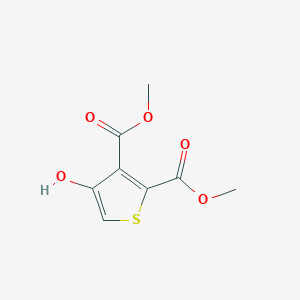![molecular formula C13H12O6S B14345805 [2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid CAS No. 91903-82-1](/img/structure/B14345805.png)
[2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid: is a chemical compound with a complex structure that includes a naphthalene ring substituted with hydroxy, methoxycarbonyl, and methanesulfonic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid typically involves the carboxylation of 2-naphthol through the Kolbe-Schmitt reaction . This reaction involves the treatment of 2-naphthol with carbon dioxide under high pressure and temperature in the presence of a base, such as sodium hydroxide. The resulting product is then further modified to introduce the methoxycarbonyl and methanesulfonic acid groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: Reduction reactions can target the methoxycarbonyl group, converting it to a hydroxymethyl group or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly employed.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxymethyl derivatives.
Substitution: Nitro, bromo, and sulfonic acid derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, [2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid is used as a precursor for the synthesis of various heterocyclic compounds. It serves as a building block in organic synthesis, enabling the creation of complex molecular structures .
Biology and Medicine: The compound exhibits biological activities such as anti-inflammatory, antibacterial, antiviral, and antioxidant properties . These properties make it a candidate for drug development and other biomedical applications.
Industry: In industry, the compound is used in the production of dyes and fluorescent materials. It is also utilized in laser technology and as a component in various photonic devices .
Mécanisme D'action
The mechanism of action of [2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxycarbonyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The methanesulfonic acid group can enhance the solubility and stability of the compound, facilitating its biological effects .
Comparaison Avec Des Composés Similaires
3-Hydroxy-2-naphthoic acid: Similar in structure but lacks the methoxycarbonyl and methanesulfonic acid groups.
2-Hydroxy-1-naphthoic acid: Another hydroxynaphthoic acid with different substitution patterns.
Naphthopyrans: Compounds with a naphthalene ring and pyran moiety, exhibiting photochromic properties.
Uniqueness: The presence of the methoxycarbonyl and methanesulfonic acid groups in [2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid imparts unique chemical properties, such as enhanced solubility and reactivity
Propriétés
Numéro CAS |
91903-82-1 |
|---|---|
Formule moléculaire |
C13H12O6S |
Poids moléculaire |
296.30 g/mol |
Nom IUPAC |
(2-hydroxy-3-methoxycarbonylnaphthalen-1-yl)methanesulfonic acid |
InChI |
InChI=1S/C13H12O6S/c1-19-13(15)10-6-8-4-2-3-5-9(8)11(12(10)14)7-20(16,17)18/h2-6,14H,7H2,1H3,(H,16,17,18) |
Clé InChI |
ZPQLYWNCZBICPY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=CC=CC=C2C(=C1O)CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


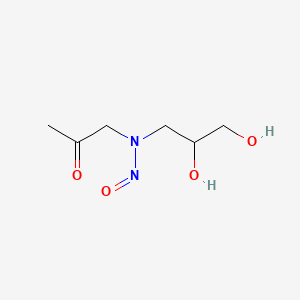

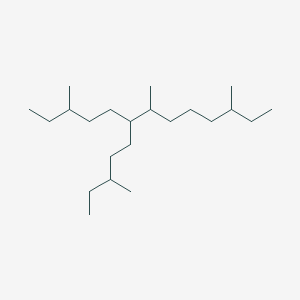
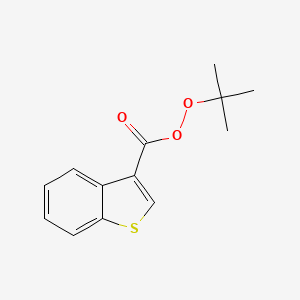
![3,5-Diamino-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14345739.png)
![3,3'-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14345755.png)
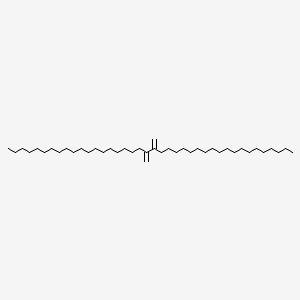


![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-](/img/structure/B14345784.png)
![N,N'-Bis[(3,4-di-tert-butyl-2-hydroxyphenyl)methyl]thiourea](/img/structure/B14345787.png)
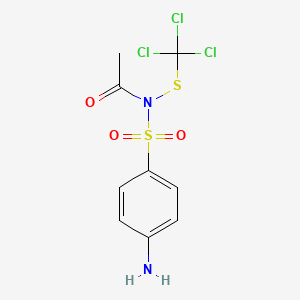
![Methyl 3-[(dimethylcarbamoyl)amino]benzoate](/img/structure/B14345801.png)
